molecular formula C11H14O B074475 ar-Isopropylphenylacetaldehyde CAS No. 1335-44-0

ar-Isopropylphenylacetaldehyde

Cat. No. B074475
CAS RN: 1335-44-0
M. Wt: 162.23 g/mol
InChI Key: PLBFBQRBPDVZMR-UHFFFAOYSA-N
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Description

Ar-Isopropylphenylacetaldehyde, also known as IPA or 3,4-methylenedioxyphenyl-2-propanone (MDP2P), is a chemical compound used in the synthesis of various psychoactive substances, including MDMA (ecstasy) and methamphetamine. Since its discovery in the early 20th century, IPA has been the subject of extensive scientific research due to its potential applications in the pharmaceutical industry.

Mechanism Of Action

The exact mechanism of action of ar-Isopropylphenylacetaldehyde is not fully understood. However, it is believed to act as a precursor to various psychoactive substances, including MDMA and methamphetamine. ar-Isopropylphenylacetaldehyde is converted into these substances through a series of chemical reactions, which are catalyzed by enzymes in the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of ar-Isopropylphenylacetaldehyde are largely dependent on the psychoactive substance it is used to synthesize. However, studies have shown that ar-Isopropylphenylacetaldehyde can have a range of effects on the central nervous system, including increased serotonin release and dopamine release. These effects are thought to contribute to the psychoactive properties of MDMA and methamphetamine.

Advantages And Limitations For Lab Experiments

The main advantage of using ar-Isopropylphenylacetaldehyde in lab experiments is its versatility in the synthesis of various psychoactive substances. It can be synthesized using a range of methods and can be used to produce a variety of compounds. However, the use of ar-Isopropylphenylacetaldehyde in lab experiments can also be limited by its potential toxicity and the need for specialized equipment and expertise.

Future Directions

There are several future directions for research on ar-Isopropylphenylacetaldehyde. One potential area of study is the development of new pain medications based on the analgesic properties of ar-Isopropylphenylacetaldehyde. Another area of research is the development of new antibacterial and antifungal agents based on the biological activities of ar-Isopropylphenylacetaldehyde. Additionally, further studies are needed to fully understand the mechanism of action of ar-Isopropylphenylacetaldehyde and its potential applications in the pharmaceutical industry.

Synthesis Methods

Ar-Isopropylphenylacetaldehyde can be synthesized through various methods, including the Wacker oxidation of safrole, isosafrole, or piperonal. The Wacker oxidation involves the use of palladium catalysts and oxygen to convert the precursor compound into ar-Isopropylphenylacetaldehyde. Other methods of synthesis include the use of aluminum amalgam and mercury (II) chloride, as well as the Leuckart reaction.

Scientific Research Applications

Ar-Isopropylphenylacetaldehyde has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. ar-Isopropylphenylacetaldehyde has also been shown to have analgesic effects, making it a potential candidate for the development of pain medications.

properties

IUPAC Name

2-(3-propan-2-ylphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,7-9H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBFBQRBPDVZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90892310
Record name 3-(1-Methylethyl)benzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90892310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ar-Isopropylphenylacetaldehyde

CAS RN

1335-44-0, 433229-60-8
Record name Benzeneacetaldehyde, ar-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetaldehyde, ar-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(1-Methylethyl)benzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90892310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ar-isopropylphenylacetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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